3-(Trifluoromethoxy)-1-naphthoic acid
Description
3-(Trifluoromethoxy)-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and a trifluoromethoxy (-OCF₃) substituent at position 2. The molecular formula is C₁₂H₇F₃O₃, with a molecular weight of 256.18 g/mol . The trifluoromethoxy group imparts unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry and materials science due to fluorine's ability to modulate bioavailability and binding interactions .
Properties
Molecular Formula |
C12H7F3O3 |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) |
InChI Key |
QPYRTSLWCDXVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthoic acid derivatives using trifluoromethoxylation reagents . This process often requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)-1-naphthoic acid may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthoic acid compounds .
Scientific Research Applications
3-(Trifluoromethoxy)-1-naphthoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Methoxy
- 3-Methoxy-1-naphthoic Acid :
The methoxy (-OCH₃) group is less electron-withdrawing than -OCF₃, resulting in a lower acidity (higher pKa) for the carboxylic acid. For example, 3-methoxy-1-naphthoic acid (used in synthesizing JWH-015 analogs) has weaker hydrogen-bonding capacity, affecting its reactivity in esterification or amidation reactions . - 3-(Trifluoromethoxy)-1-naphthoic Acid :
The -OCF₃ group’s strong electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in polar solvents and reactivity in nucleophilic substitutions .
Positional Isomers
- 6-(Trifluoromethoxy)-1-naphthoic Acid: This isomer has the -OCF₃ group at position 6 instead of 3.
Functional Group Variations
- 3-Amino-2-naphthoic Acid: The amino (-NH₂) group at position 3 (carboxylic acid at position 2) is electron-donating, reducing acidity (pKa ~4.5–5.0) compared to this compound (estimated pKa ~2.5–3.0). This compound is used as a synthetic intermediate for dyes and pharmaceuticals .
- 2-Hydroxy-1-naphthoic Acid: The hydroxyl (-OH) group at position 2 introduces intramolecular hydrogen bonding, increasing melting point and reducing solubility in non-polar solvents compared to the trifluoromethoxy analog .
Data Table: Key Properties of Comparable Compounds
*Estimated based on substituent effects.
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